molecular formula C16H13ClN2O B5874831 (4-chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 54941-80-9

(4-chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B5874831
CAS No.: 54941-80-9
M. Wt: 284.74 g/mol
InChI Key: NZWXOWUIMBDPNR-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound with the molecular formula C16H13ClN2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

The synthesis of (4-chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

(4-chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(4-chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

(4-chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone can be compared with other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Metronidazole: An antibacterial and antiprotozoal agent.

What sets this compound apart is its unique combination of the chlorophenyl and phenyl groups attached to the imidazole ring, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

(4-chlorophenyl)-(2-phenyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-14-8-6-13(7-9-14)16(20)19-11-10-18-15(19)12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWXOWUIMBDPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970280
Record name (4-Chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54941-80-9
Record name 1H-Imidazole, 4,5-dihydro-1-(4-chlorobenzoyl)-2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054941809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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